molecular formula C6H6ClF3N2 B2507048 4-Amino-2-(trifluoromethyl)pyridine HCl CAS No. 2490412-85-4

4-Amino-2-(trifluoromethyl)pyridine HCl

Cat. No.: B2507048
CAS No.: 2490412-85-4
M. Wt: 198.57
InChI Key: GRSBFRKGUWTUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(trifluoromethyl)pyridine HCl is a chemical compound with the molecular formula C6H5F3N2·HCl. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-(trifluoromethyl)pyridine HCl can be synthesized through several methods. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures, around 130°C, for 24 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)pyridine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution: Products include various substituted pyridines.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

Scientific Research Applications

4-Amino-2-(trifluoromethyl)pyridine HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chloropyridine
  • 4-Aminopyridine
  • 2-Amino-4-(trifluoromethyl)pyridine

Uniqueness

4-Amino-2-(trifluoromethyl)pyridine HCl is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various chemical syntheses and pharmaceutical applications .

Properties

IUPAC Name

2-(trifluoromethyl)pyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSBFRKGUWTUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.